(r)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
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Overview
Description
®-2-(2-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL is a chiral compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethylphenyl Group: This step often involves nucleophilic substitution or coupling reactions.
Resolution of Enantiomers: Since the compound is chiral, enantiomeric resolution might be necessary to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be used to modify the trifluoromethylphenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in asymmetric synthesis due to its chiral nature.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Industry
Material Science: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-(2-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL depends on its specific application. In pharmacology, it might interact with molecular targets such as receptors or enzymes, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL: The enantiomer of the compound, with potentially different biological activities.
2-(2-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE: Without the chiral center, used for comparison in studies of chiral effects.
Uniqueness
®-2-(2-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL is unique due to its specific chiral configuration and the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties.
Biological Activity
(R)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a trifluoromethyl group on a phenyl moiety. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the biological activity of compounds significantly.
The mechanism of action for this compound involves interactions with specific molecular targets that affect various biochemical pathways. These interactions can lead to modulation of receptor activity, enzyme inhibition, or alterations in cellular signaling pathways. For instance, compounds with similar structures have been shown to interact with the urokinase receptor (uPAR), influencing cancer cell invasion and metastasis .
In Vitro Studies
In vitro studies have demonstrated that derivatives of pyrrolidine compounds exhibit varying degrees of biological activity. For example, some compounds have shown significant inhibition of cancer cell proliferation, with IC50 values ranging from 6 to 63 μM in competitive binding assays . Additionally, certain pyrrolidinone derivatives have been reported to inhibit gelatinase activity (MMP-9) and affect signaling pathways related to cell survival and apoptosis .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications on the pyrrolidine ring and the substitution pattern on the phenyl group significantly affect biological activity. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances the potency of these compounds against various targets. Studies have shown that such modifications can lead to improved selectivity and efficacy in inhibiting specific enzymes or receptors .
Anti-Cancer Activity
One notable study investigated the effects of pyrrolidine derivatives on breast cancer cell lines (MDA-MB-231). Compounds demonstrated significant inhibition of cell invasion and migration, suggesting that they may serve as potential therapeutic agents in cancer treatment. The study highlighted that specific substitutions on the pyrrolidine ring were crucial for enhancing anti-cancer properties .
Anti-Inflammatory Effects
Another area of research focused on the anti-inflammatory properties of pyrrolidine derivatives. Compounds were evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) activity, which is critical in inflammatory processes. Some derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs, indicating their potential as therapeutic agents for inflammatory diseases .
Data Summary
Compound | Target | IC50 Value (μM) | Biological Activity |
---|---|---|---|
This compound | Urokinase receptor | 6 - 63 | Inhibition of cancer cell proliferation |
Pyrrolidinone derivative | MMP-9 | Not specified | Inhibition of gelatinase activity |
Pyrrolidine derivative | COX-2 | 0.04 | Anti-inflammatory effects |
Properties
Molecular Formula |
C11H13ClF3N |
---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
(2R)-2-[2-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-2-1-4-8(9)10-6-3-7-15-10;/h1-2,4-5,10,15H,3,6-7H2;1H/t10-;/m1./s1 |
InChI Key |
APDMORWJFZBMEX-HNCPQSOCSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=CC=C2C(F)(F)F.Cl |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2C(F)(F)F.Cl |
Origin of Product |
United States |
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